molecular formula C13H15BrN2O2 B11126848 N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-methoxyacetamide

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-methoxyacetamide

Cat. No.: B11126848
M. Wt: 311.17 g/mol
InChI Key: BVNCHKVCUXMYMH-UHFFFAOYSA-N
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Description

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-methoxyacetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a brominated indole moiety, which can contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-methoxyacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-methoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can modify the functional groups on the indole ring .

Scientific Research Applications

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-methoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The brominated indole moiety can interact with various enzymes and receptors, potentially inhibiting or activating them. This can lead to a range of biological effects, such as antimicrobial or anticancer activity .

Properties

Molecular Formula

C13H15BrN2O2

Molecular Weight

311.17 g/mol

IUPAC Name

N-[2-(6-bromoindol-1-yl)ethyl]-2-methoxyacetamide

InChI

InChI=1S/C13H15BrN2O2/c1-18-9-13(17)15-5-7-16-6-4-10-2-3-11(14)8-12(10)16/h2-4,6,8H,5,7,9H2,1H3,(H,15,17)

InChI Key

BVNCHKVCUXMYMH-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NCCN1C=CC2=C1C=C(C=C2)Br

Origin of Product

United States

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